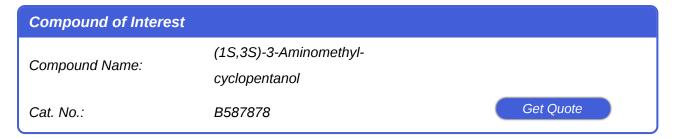


Elucidating the Structure of (1S,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of **(1S,3S)-3-Aminomethyl-cyclopentanol**, a key synthetic intermediate in pharmaceutical development. Due to the limited availability of published experimental spectroscopic data for this specific stereoisomer, this document leverages predicted data, general experimental protocols, and analysis of analogous compounds to offer a robust methodology for its characterization.

Chemical Structure and Properties

(1S,3S)-3-Aminomethyl-cyclopentanol is a chiral bifunctional molecule containing a cyclopentanol ring substituted with an aminomethyl group. The stereochemistry at positions 1 and 3 of the cyclopentane ring is critical for its intended biological activity and interaction with target molecules.



Property	Value
Molecular Formula	C ₆ H ₁₃ NO
Molecular Weight	115.17 g/mol
CAS Number	1007306-62-8
Appearance	Neat oil (predicted)
Chiral Centers	2

Spectroscopic Data (Predicted and Analogous)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption bands for **(1S,3S)-3-Aminomethyl-cyclopentanol**. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides insights into the chemical environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (ppm)	Multiplicity	Assignment
~4.0 - 4.2	m	H-1 (CH-OH)
~2.6 - 2.8	m	CH2-NH2
~1.8 - 2.0	m	H-3 (CH-CH ₂ NH ₂)
~1.4 - 1.8	m	Cyclopentane ring CH₂
~1.2 - 1.4	m	Cyclopentane ring CH2
Variable	br s	OH, NH2

Predicted ¹³C NMR Spectral Data



The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Predicted Chemical Shift (ppm)	Carbon Assignment
~75 - 78	C-1 (CH-OH)
~45 - 48	CH ₂ -NH ₂
~42 - 45	C-3 (CH-CH ₂ NH ₂)
~35 - 38	Cyclopentane ring CH2
~22 - 25	Cyclopentane ring CH ₂

Key Infrared (IR) Absorption Bands

IR spectroscopy is instrumental in identifying the functional groups within the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200 - 3600 (broad)	O-H, N-H	Stretching
2850 - 2960	C-H (sp³)	Stretching
1590 - 1650	N-H	Bending
1050 - 1150	C-O	Stretching

Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of **(1S,3S)-3-Aminomethyl-cyclopentanol** is expected to show a molecular ion peak (M⁺) at m/z 115. Key fragmentation patterns for cyclic amino alcohols would likely involve:

- Loss of water (H₂O): A peak at M-18 (m/z 97).
- Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen, leading to fragments from the loss of the aminomethyl group or parts of the ring.
- Ring cleavage: Complex fragmentation of the cyclopentane ring.



Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of **(1S,3S)-3-Aminomethyl-cyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the neat oil sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.



- Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Oil):
 - Place a small drop of the neat oil sample onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
 - Place a second salt plate on top and gently press to form a thin film between the plates.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing plates in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:



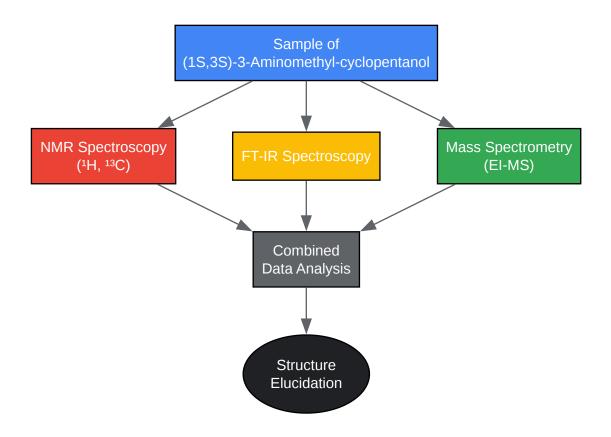
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
- Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which provides corroborating evidence for the proposed structure.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow for characterization, and the logical relationships in spectroscopic analysis.

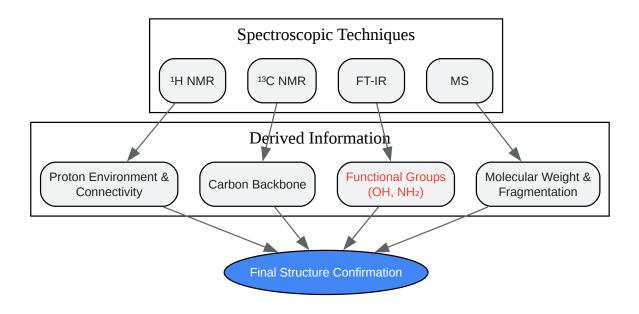
Figure 1: Chemical Structure of (1S,3S)-3-Aminomethyl-cyclopentanol.





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Figure 2: Experimental Workflow for Structural Characterization.



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Figure 3: Logical Relationships in Spectroscopic Analysis.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com